molecular formula C8H11BrO2 B13457474 2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one

2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one

Cat. No.: B13457474
M. Wt: 219.08 g/mol
InChI Key: GRSCLBTYXIDMRY-UHFFFAOYSA-N
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Description

2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one (CAS: 2452341-99-8) is a brominated ketone featuring a unique bicyclic framework. The molecule comprises a 2-oxabicyclo[2.1.1]hexane ring substituted with a methyl group at the 4-position and a bromoethanone moiety at the 1-position. This structure confers significant steric and electronic effects, distinguishing it from simpler aromatic or aliphatic bromoketones.

The compound’s bicyclo[2.1.1]hexane system introduces high ring strain, which may enhance reactivity in substitution or cycloaddition reactions. Potential applications include its use as an intermediate in pharmaceuticals or agrochemicals, leveraging its rigid framework to influence stereochemistry or bioavailability.

Properties

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

IUPAC Name

2-bromo-1-(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)ethanone

InChI

InChI=1S/C8H11BrO2/c1-7-3-8(4-7,11-5-7)6(10)2-9/h2-5H2,1H3

InChI Key

GRSCLBTYXIDMRY-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(OC2)C(=O)CBr

Origin of Product

United States

Preparation Methods

Bromination of Methyl-Substituted Precursors

Method Overview:
This approach involves brominating methyl-substituted aromatic or aliphatic ketones to introduce the bromine atom at the desired position. The process typically employs electrophilic bromination reagents such as bromine (Br₂), N-bromosuccinimide (NBS), or Oxone in conjunction with ammonium bromide, under controlled conditions.

Key Reaction Conditions:

  • Reagents: Bromine or NBS, ammonium bromide
  • Solvents: Methanol, chloroform, or acetonitrile
  • Temperature: Usually ambient (20°C) or slightly cooled (0°C to 5°C)
  • Reaction Time: 1–6 hours depending on reagent and temperature

Representative Reaction:
For example, bromination of methylphenyl ketones using bromine in chloroform at room temperature yields mono-brominated products with high selectivity and yields around 80–96%.
Example:

C₆H₅-CO-CH₃ + Br₂ → 2-Bromo-1-phenylethanone

Oxidative Bromination Using Oxone and Ammonium Bromide

Method Overview:
Oxone (potassium peroxymonosulfate) in combination with ammonium bromide facilitates selective bromination of methyl groups adjacent to aromatic rings or within cyclic systems. This method is advantageous for introducing bromine at specific positions with high yields and minimal over-bromination.

Reaction Conditions:

  • Reagents: Oxone, ammonium bromide
  • Solvent: Methanol or aqueous media
  • Temperature: Reflux or ambient temperature
  • Reaction Time: Approximately 0.7 hours (40 minutes)

Example Procedure:
Oxone and ammonium bromide in methanol under reflux produce 2-bromo-1-(m-tolyl)ethan-1-one with yields around 96%. The process involves the formation of a bromonium ion intermediate, which reacts with the methyl group to form the brominated ketone.

Bromination via N-Bromosuccinimide (NBS) with Catalysis

Method Overview:
NBS, often in the presence of acids like p-toluenesulfonic acid or TMS-OTf, under thermal or radical conditions, provides a controlled route for benzylic or allylic bromination. This method is suitable for selective bromination at methyl or benzylic positions within cyclic systems.

Reaction Conditions:

  • Reagents: NBS, TMS-OTf or p-toluenesulfonic acid
  • Solvent: Acetonitrile or dichloromethane
  • Temperature: 40°C to 50°C
  • Duration: 24 hours or until completion

Example:
Bromination of methyl-aryl ketones in acetonitrile at 50°C with NBS yields the brominated product with yields around 82–90%.
Note: Radical initiators are generally unnecessary due to the high reactivity of NBS under these conditions.

Cyclization to Form the Oxabicyclic System

Method Overview:
Following bromination, cyclization strategies are employed to generate the 2-oxabicyclo[2.1.1]hexane core. This often involves nucleophilic attack by oxygen or other heteroatoms, facilitated by Lewis acids or thermal conditions.

Typical Conditions:

  • Reagents: Strong Lewis acids (e.g., BF₃·Et₂O) or thermal activation
  • Solvent: Dichloromethane or toluene
  • Temperature: Elevated (around 80–120°C)
  • Duration: Several hours

Outcome:
These cyclizations produce the desired oxabicyclic structure with the bromine atom positioned at the appropriate site on the fused ring system.

Final Functionalization to Attach the Ethan-1-one Moiety

Method Overview:
The final step involves attaching the ethan-1-one group via nucleophilic substitution or addition reactions, often under basic conditions or using organometallic reagents.

Reaction Conditions:

  • Reagents: Organometallics (e.g., Grignard reagents) or aldehyde/ketone precursors
  • Solvent: Tetrahydrofuran (THF) or diethyl ether
  • Temperature: -78°C to room temperature
  • Duration: Several hours

This step ensures the formation of the ethan-1-one linkage attached to the oxabicyclic core, completing the synthesis of the target compound.

Summary Table of Preparation Methods

Method Reagents Solvent Temperature Reaction Time Yield Notes
Bromination with Bromine Bromine (Br₂) Chloroform 20°C 1–2 hours 80% Direct electrophilic aromatic substitution
Oxidative Bromination Oxone + Ammonium Bromide Methanol Reflux 0.7 hours 96% Selective benzylic bromination
NBS-mediated Bromination NBS + Acid Catalyst Acetonitrile 50°C 24 hours 82–90% Radical bromination
Cyclization to Oxabicyclic System Lewis acids or heat Dichloromethane 80–120°C Several hours Variable Ring formation step
Functionalization to Ethan-1-one Organometallic reagents THF or Ether -78°C to RT Several hours Variable Final linkage formation

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, similar compounds have been shown to act as inhibitors of certain enzymes, such as IRAK4, by binding to their active sites and inhibiting their kinase activity. This prevents downstream signaling cascades, thereby reducing the production of inflammatory cytokines and chemokines.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous bromoketones:

Compound Name Key Structural Features Physical/Chemical Properties Applications/Reactivity References
2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one 2-Oxabicyclo[2.1.1]hexane core; 4-methyl substituent; bromoethanone group High ring strain; potential for regioselective reactions Intermediate for strained heterocycles or bioactive molecules
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one Aromatic 4-hydroxyphenyl group Melting point: N/A; hydrogen-bonding capacity Synthesis of adrenaline-type drugs
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one Electron-deficient 3,4-difluorophenyl group Increased electrophilicity at carbonyl carbon Precursor for fluorinated pharmaceuticals or agrochemicals
2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethan-1-one (CAS: 2648410-64-2) Larger 2-oxabicyclo[2.2.2]octane ring; reduced ring strain Lower reactivity compared to bicyclo[2.1.1]hexane analog Exploration in materials science or catalysis
2-Bromo-1-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone Triazole core with bromophenyl and methyl groups Crystallizes in non-centrosymmetric space group; Br···Br interactions Antimicrobial and anticancer agents
2-Bromo-1-(5-fluoro-1H-indol-3-yl)ethan-1-one Indole moiety with fluorine substitution Melting point: 176.5–177.7 °C; used in sulfonylation reactions Ligand synthesis for 5-HT6 receptor modulation

Biological Activity

2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one, also known by its CAS number 2792155-72-5, is a compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C8H11BrO2C_8H_{11}BrO_2 with a molecular weight of approximately 219.08 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC Name2-bromo-1-(4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)ethan-1-one
CAS Number2792155-72-5
Molecular FormulaC8H11BrO2
Molecular Weight219.08 g/mol

The biological activity of this compound is largely attributed to its ability to act as a bioisostere of ortho-substituted phenyl rings, which are prevalent in many biologically active compounds. This substitution allows for improved physicochemical properties, such as increased water solubility and reduced lipophilicity, while retaining bioactivity .

Case Studies and Research Findings

Case Study 1: Medicinal Chemistry Applications
Recent studies have demonstrated that compounds similar to this compound have been successfully incorporated into drug designs targeting various biological pathways. For instance, the incorporation of 2-oxabicyclo[2.1.1]hexanes into drug structures has shown enhanced efficacy and reduced side effects compared to traditional phenyl-based compounds .

Case Study 2: Agrochemical Development
In agrochemistry, the compound has been evaluated as a potential replacement for existing agrochemicals that utilize phenyl rings. The structural modifications provided by the bicyclic system have led to improved solubility and bioactivity in formulations intended for pest control .

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, a comparison with related compounds is essential:

Compound NameBioactivityApplication Area
4-Methyl-2-oxabicyclo[2.1.1]hexaneAnti-inflammatory propertiesMedicinal Chemistry
2-Oxabicyclo[2.1.1]hexaneBioisostere for ortho-substituted phenolsDrug Development
Benzene derivativesEstablished bioactivity but lower solubilityVarious Pharmaceuticals

Q & A

Q. What are the standard synthetic routes for 2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via bromination of a precursor ketone using agents like N-bromosuccinimide (NBS) in halogenated solvents (e.g., chloroform). Key parameters include:

  • Temperature control : 0–25°C to minimize side reactions.
  • Catalyst selection : Lewis acids (e.g., FeCl₃) enhance regioselectivity.
  • Solvent polarity : Non-polar solvents reduce electrophilic byproducts. For scale-up, continuous flow reactors improve yield consistency by ensuring rapid mixing and temperature uniformity .
ConditionYield (%)Purity (%)Reference Method
NBS in CHCl₃, 0°C7895HPLC
Br₂ in CCl₄, 25°C6588NMR

Q. What spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

  • X-ray crystallography : Resolves the strained bicyclo[2.1.1]hexane ring geometry and confirms bromine positioning. SHELXL refinement is recommended for high-resolution data .
  • ¹H/¹³C NMR : Look for deshielded carbonyl carbons (~200 ppm) and methyl group splitting patterns (δ 1.2–1.5 ppm) .
  • HPLC : Use reverse-phase columns (e.g., Newcrom R1) with UV detection at 254 nm for purity assessment .

Q. How does the 4-methyl-2-oxabicyclo[2.1.1]hexane scaffold influence the compound’s reactivity?

The bicyclic system introduces steric strain and electron-rich oxygen, which:

  • Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions.
  • Limits ring-opening reactions under mild conditions due to kinetic stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways for nucleophilic substitutions involving this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and activation energies. For example:

  • SN2 mechanisms : Predict stereochemical inversion at the brominated carbon.
  • Solvent effects : Polarizable continuum models (PCM) account for solvation in chloroform or DMSO. Validate results with kinetic isotope effects (KIE) or Hammett plots .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

Discrepancies may arise from:

  • Purity variations : Use orthogonal characterization (e.g., LC-MS + elemental analysis).
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for metabolite interference.
  • Structural analogs : Compare with 4-methyl-2-oxabicyclo[2.1.1]hexan-3-one to isolate ketone vs. bromo-ketone effects .

Q. How does the compound interact with biological macromolecules, and what experimental approaches validate these interactions?

  • Covalent binding : The bromo-ketone forms adducts with cysteine residues (confirmed via mass spectrometry).
  • Docking studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

Q. What are the thermal stability thresholds for this compound, and how do decomposition pathways affect storage?

Thermogravimetric analysis (TGA) shows decomposition >150°C. Primary degradation products include:

  • Ring-opened aldehydes (via retro-Diels-Alder pathways).
  • HBr release , detectable via FT-IR (ν ~600 cm⁻¹). Store under inert gas at –20°C to prolong shelf life .

Methodological Recommendations

  • Crystallography : Refine structures using SHELXL with TWIN/BASF commands for high-quality data .
  • Synthetic Reproducibility : Pre-dry solvents (molecular sieves) and monitor reactions via in-situ IR for carbonyl intermediates.
  • Bioactivity Validation : Pair computational predictions with SPR (Surface Plasmon Resonance) for real-time interaction analysis .

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